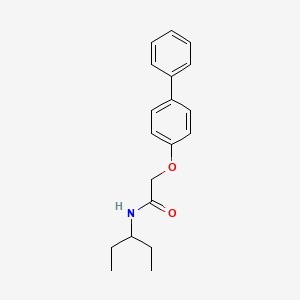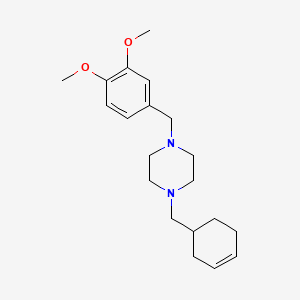![molecular formula C18H27FN2 B10884238 1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10884238.png)
1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane, also known by its chemical formula C18H27FN2, is a fascinating molecule. Let’s break down its features:
Structure: The compound consists of an azepane (7-membered ring) core with a piperidine ring attached via a fluorobenzyl group. The fluorine atom adds an interesting twist to its properties.
Preparation Methods
Synthetic Routes:
Fluorobenzyl Piperidine Synthesis:
Industrial Production:
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane participates in various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction with hydrogen gas and a suitable catalyst can yield the corresponding amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Major Products: The specific products depend on reaction conditions, but variations of the azepane ring or the fluorobenzyl group are common.
Scientific Research Applications
Mechanism of Action
AChE Inhibition: The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine. This mechanism enhances cholinergic neurotransmission.
Comparison with Similar Compounds
Uniqueness: Its combination of azepane and fluorobenzyl moieties sets it apart.
Similar Compounds: While I don’t have a specific list, exploring related piperidine-based compounds could provide valuable insights.
Properties
Molecular Formula |
C18H27FN2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27FN2/c19-18-8-4-3-7-16(18)15-20-13-9-17(10-14-20)21-11-5-1-2-6-12-21/h3-4,7-8,17H,1-2,5-6,9-15H2 |
InChI Key |
PMWXHDWMZBAWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate](/img/structure/B10884159.png)
![1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10884167.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(naphthalen-2-yloxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884178.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10884182.png)
![Azepan-1-yl{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}methanone](/img/structure/B10884186.png)
![Azepan-1-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B10884189.png)
![N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B10884199.png)
![N-[4-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884208.png)
-yl)methanone](/img/structure/B10884213.png)
![N-(4-{[4-(4-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884221.png)


![(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884248.png)

